beta-Myrcene - 13C3
Description
Significance of beta-Myrcene in Chemical Biology and Organic Synthesis
Beta-myrcene (β-myrcene), an acyclic monoterpene with the chemical formula C₁₀H₁₆, is a widely occurring natural product found in the essential oils of numerous plant species, including hops, cannabis, lemongrass, and bay. frontiersin.orgwikipedia.orgnih.gov It is characterized by a pleasant, often herbaceous or musky aroma and is a significant component contributing to the flavor profiles of various products, notably beer and cannabis. frontiersin.orgnih.gov
Beyond its role as a flavoring and aroma agent, beta-myrcene holds considerable importance in both chemical biology and organic synthesis. In chemical biology, beta-myrcene has been investigated for a range of potential biological activities, including analgesic, anti-inflammatory, antioxidant, sedative, and even potential anticancer effects in various in vitro and animal models. frontiersin.orgnih.govroyalqueenseeds.comtjpr.org Studies have explored its impact on inflammatory pathways, oxidative stress, and its potential to induce apoptosis in certain cancer cell lines. frontiersin.orgroyalqueenseeds.comtjpr.orgmedchemexpress.com
In organic synthesis, beta-myrcene serves as a crucial starting material and intermediate for the production of a variety of commercially important fragrance and flavor chemicals, such as menthol, geraniol, nerol, and linalool. frontiersin.orgwikipedia.orgnih.gov Its structure, containing multiple double bonds, makes it a versatile building block for various chemical transformations, including hydroformylation and other catalytic reactions used in the synthesis of fine chemicals. researchgate.net The industrial relevance of beta-myrcene is underscored by its high production volume for use in fragrances and flavors. frontiersin.org
Rationale for Research on beta-Myrcene - 13C3 in Advanced Chemical and Biochemical Investigations
The development and utilization of stable isotope-labeled compounds like beta-Myrcene - ¹³C₃ are driven by the need for detailed, quantitative insights into the complex processes involving the parent compound, beta-myrcene. While research has highlighted the significance of beta-myrcene in biological contexts and as a synthetic precursor, understanding its precise metabolic fate, reaction mechanisms in synthesis, and interactions within biological systems requires tools capable of tracking the molecule at an atomic level.
Beta-Myrcene - ¹³C₃, where three specific carbon atoms in the beta-myrcene structure are replaced by ¹³C, allows researchers to:
Trace Metabolic Pathways: By administering beta-Myrcene - ¹³C₃ to biological systems (e.g., cell cultures, organisms), researchers can track how the molecule is absorbed, distributed, metabolized, and excreted. This is particularly valuable for understanding the biotransformation of beta-myrcene into various metabolites, which is crucial for assessing its biological activities and potential interactions. frontiersin.org While general pharmacokinetic data for beta-myrcene exists, specific studies on its metabolism using labeled versions can provide more detailed insights into the enzymes and pathways involved. frontiersin.org
Elucidate Reaction Mechanisms in Organic Synthesis: In synthetic routes utilizing beta-myrcene as a starting material, beta-Myrcene - ¹³C₃ can be used to follow the rearrangement and incorporation of specific carbon atoms into the final products. This helps in confirming proposed reaction mechanisms, identifying intermediates, and optimizing reaction conditions.
Quantify Fluxes in Biological Systems: Stable isotope labeling, combined with techniques like GC-MS or LC-MS and NMR, allows for the quantitative measurement of how quickly and efficiently carbon atoms from beta-Myrcene - ¹³C₃ flow through specific metabolic pathways or synthetic routes. nih.govhumankinetics.comcreative-proteomics.com This provides dynamic information that is not easily obtainable with unlabeled compounds.
Develop and Validate Analytical Methods: Labeled standards like beta-Myrcene - ¹³C₃ are essential for developing and validating sensitive and specific analytical methods (e.g., for mass spectrometry) used to detect and quantify beta-myrcene and its metabolites in complex matrices. symeres.comchemicke-listy.cz They serve as internal standards, allowing for accurate quantification by accounting for sample preparation losses and variations in instrument response.
The specific labeling pattern in beta-Myrcene - ¹³C₃ is chosen to provide maximum information about the fate of particular carbon atoms during the processes under investigation. The rationale for using a ¹³C₃ label would depend on the specific research question, targeting carbons involved in key bonds or functional groups expected to undergo transformation. While specific detailed research findings solely focused on beta-Myrcene - ¹³C₃ were not extensively found in the provided search results, the general principles and applications of ¹³C tracing in studying compounds like myrcene (B1677589) (as indicated by the use of labeled compounds in metabolic and analytical studies symeres.comhumankinetics.comchemicke-listy.cz) underscore the clear rationale for its use in gaining a deeper understanding of beta-myrcene's behavior in advanced chemical and biochemical studies.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
139.212 |
Purity |
95% min. |
Synonyms |
beta-Myrcene - 13C3 |
Origin of Product |
United States |
Synthesis and Isotopic Preparation of Beta Myrcene 13c3
Chemoenzymatic Synthesis Strategies for Monoterpenes
Chemoenzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like labeled monoterpenes. nih.gov This strategy leverages the high specificity of enzymes to catalyze key steps that are often challenging to achieve through conventional chemistry, such as the formation of specific stereoisomers or the cyclization of terpene precursors. nih.gov
The foundation of synthesizing ¹³C-labeled monoterpenes lies in the sourcing of isotopically enriched precursors. In biological and chemoenzymatic systems, monoterpenes are derived from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytosol of eukaryotes and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in bacteria and plant plastids. researchgate.netfrontiersin.org
To produce ¹³C-labeled beta-myrcene, these pathways must be supplied with ¹³C-enriched primary metabolites. For instance, feeding a microbial culture ¹³C-labeled glucose will result in the incorporation of ¹³C atoms into the IPP and DMAPP pools, which are subsequently used for terpene biosynthesis. alfa-chemistry.com The specific labeling pattern in the final product depends on the labeling of the initial substrate and the metabolic pathway utilized. youtube.com
| ¹³C-Labeled Precursor | Typical Labeling Pattern | Metabolic Pathway Input | Resulting Labeled Intermediate |
|---|---|---|---|
| [U-¹³C₆]-Glucose | Uniformly labeled | Glycolysis / MEP Pathway | Uniformly labeled IPP and DMAPP |
| [1-¹³C]-Glucose | Specifically labeled | Glycolysis / Pentose (B10789219) Phosphate (B84403) Pathway | Specifically labeled IPP and DMAPP |
| ¹³CO₂ | Uniformly labeled | Photosynthesis (Calvin Cycle) | Uniformly labeled photosynthetic intermediates |
| ¹³C-Pyruvate | Specifically labeled | MEP Pathway | Specifically labeled IPP and DMAPP |
Once ¹³C-labeled precursors are generated, the key enzymatic step is the conversion of geranyl diphosphate (GPP), formed from one molecule each of IPP and DMAPP, into beta-myrcene. researchgate.net This reaction is catalyzed by a specific monoterpene synthase called myrcene (B1677589) synthase (MS). nih.govnih.gov Several myrcene synthases have been identified from various plant sources, each with specific catalytic properties. nih.gov
Optimization of this enzymatic step is crucial for maximizing the yield of the desired labeled product. Key parameters include the choice and concentration of the divalent metal ion cofactor, typically Magnesium (Mg²⁺) or Manganese (Mn²⁺), which is essential for the ionization of GPP to initiate the catalytic reaction. nih.gov Studies have shown that the type of cofactor can influence the product profile of some monoterpene synthases. nih.gov Other factors for optimization include pH, temperature, and substrate concentration to ensure the enzyme operates at its maximal efficiency, converting the valuable ¹³C-labeled GPP into [¹³C₃]-beta-myrcene.
| Parameter | Typical Condition/Factor | Relevance to Labeled Synthesis |
|---|---|---|
| Enzyme Source | Myrcene Synthase (MS) from various plants (e.g., Artemisia annua) nih.gov | Determines product specificity and catalytic efficiency. |
| Substrate | ¹³C-labeled Geranyl Diphosphate (GPP) | The direct precursor for beta-myrcene synthesis. |
| Cofactor | Mg²⁺ or Mn²⁺ nih.gov | Essential for enzyme activity; can influence product distribution. |
| pH | Typically 6.0 - 7.5 | Maintains optimal enzyme structure and catalytic activity. |
| Temperature | Typically 25°C - 37°C | Affects reaction rate and enzyme stability. |
Chemical Synthesis Routes for Site-Specific ¹³C-Incorporation
Total chemical synthesis provides an alternative route that offers precise control over the placement of isotopic labels within the target molecule. vapourtec.com This approach is particularly valuable when a specific labeling pattern (regiospecificity) is required, which may be difficult to achieve through biological methods. simsonpharma.com
Regiospecific labeling is the hallmark of chemical synthesis. simsonpharma.com By choosing ¹³C-labeled starting materials where the isotope's position is known (e.g., [¹³C]-methyl iodide, [¹³C₂]-acetic acid), chemists can design reaction sequences that ensure the final product has ¹³C atoms at predetermined positions. This level of control is essential for detailed mechanistic studies where tracking specific atoms through a reaction is necessary. wikipedia.org
Isotopic purity is a critical consideration in any labeling synthesis. It refers to the percentage of molecules that contain the desired number of ¹³C atoms at the specified locations. wikipedia.orgnih.gov Achieving high isotopic purity requires the use of highly enriched starting materials and purification methods that can separate the labeled product from any unlabeled or partially labeled byproducts. The final isotopic enrichment is typically verified using analytical techniques like mass spectrometry, which measures the mass-to-charge ratio of the molecule, or ¹³C-NMR, which directly detects the ¹³C nuclei. simsonpharma.comnih.gov
Microbial and Plant-Based Production Systems for ¹³C-Labeled Metabolites
Harnessing the metabolic machinery of living organisms provides a sustainable and effective means of producing isotopically labeled compounds. nih.gov By culturing microbes or growing plants in an environment enriched with ¹³C, their natural metabolic pathways can be used to synthesize a wide array of ¹³C-labeled metabolites, including monoterpenes. alfa-chemistry.comresearchgate.net
Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae (yeast), have been developed as "cell factories" for producing various terpenes. mdpi.comfrontiersin.org These microbes can be engineered to overexpress the necessary enzymes, such as myrcene synthase, and to channel metabolic flux towards the production of GPP. nih.gov When these engineered strains are grown on a medium containing a ¹³C-labeled carbon source like [U-¹³C₆]-glucose, they naturally incorporate the isotope into their metabolites, resulting in the production of ¹³C-labeled beta-myrcene. alfa-chemistry.comnih.gov This biosynthetic method is particularly useful for producing uniformly labeled compounds. nih.gov
Similarly, plants can be used to produce labeled monoterpenes through isotopic labeling with ¹³CO₂. nih.gov By growing plants in a sealed chamber with a controlled atmosphere containing ¹³CO₂, the plant's photosynthetic apparatus fixes the labeled carbon into its metabolic pathways. researchgate.netyoutube.comnih.gov This leads to the ubiquitous labeling of all plant-derived metabolites, including beta-myrcene, which is a common component of essential oils in many plant species. frontiersin.org Pulse-labeling techniques, where plants are exposed to ¹³CO₂ for specific durations, can also be employed to study the dynamics of carbon flow into these compounds. mcgill.ca
| Production System | Advantages | Disadvantages | Isotopic Purity Control |
|---|---|---|---|
| Chemoenzymatic Synthesis | High specificity, mild reaction conditions. nih.gov | Requires purified enzymes, potential for enzyme instability. | Dependent on purity of labeled precursors. |
| Chemical Synthesis | Precise control over label position (regiospecificity). simsonpharma.com | Often involves multi-step, complex reactions with lower yields. vapourtec.comscilit.com | High; directly controlled by choice of labeled reagents. |
| Microbial Production | Sustainable, scalable, rapid growth cycles. mdpi.comfrontiersin.org | Labeling patterns can be complex; requires metabolic engineering. nih.gov | Moderate to high; dependent on substrate enrichment and metabolic scrambling. nih.gov |
| Plant-Based Production | "Natural" synthesis, can produce complex mixtures. youtube.com | Slow growth, lower yields, complex extraction. scilit.com | Moderate to high; dependent on ¹³CO₂ enrichment and exposure time. researchgate.net |
Biosynthetic Pathway Engineering for Enhanced Labeled beta-Myrcene Yields
Metabolic engineering of microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae, has emerged as a promising alternative to traditional chemical synthesis for the production of terpenes like beta-myrcene. nih.govmdpi.com These strategies focus on optimizing the native or heterologous biosynthetic pathways to channel the carbon flux towards the desired product. The production of labeled beta-myrcene follows the same principles, with the goal of maximizing the incorporation of isotopes from a labeled substrate.
Recent advancements have led to significant improvements in beta-myrcene titers in engineered yeast. Through a combination of strategies including screening for optimal myrcene synthase (MS) activity, subcellular localization of enzymes, enzyme fusion, and precursor supply enhancement, researchers have systematically increased beta-myrcene production. nih.gov One study reported a 218-fold increase in beta-myrcene titer in S. cerevisiae, reaching up to 63.59 mg/L in shake flask experiments. nih.gov Further optimization in a 5.0 L fed-batch fermentation process under a carbon restriction strategy yielded a titer of 142.64 mg/L, the highest reported in yeast to date. nih.gov
Another study in S. cerevisiae achieved a beta-myrcene titer of 8.12 mg/L in a 5-L fermenter by weakening the expression of farnesyl diphosphate synthase (Erg20) to increase the availability of the precursor geranyl diphosphate (GPP), along with screening for optimal myrcene synthases and utilizing a two-phase fermentation system. nih.govresearchgate.net In E. coli, the introduction of a heterologous mevalonate (MVA) pathway and optimization of geranyl diphosphate synthase (GPPS) and myrcene synthase (MS) levels have also been successful. Initial production of 1.67 mg/L of myrcene was significantly enhanced to 58.19 mg/L through optimization and the use of a two-phase in situ extraction method.
These engineered strains provide a robust platform for the production of beta-Myrcene-13C3. By supplying these optimized microbial factories with 13C-labeled carbon sources, the high yields of beta-myrcene production can be directly translated into substantial yields of the isotopically labeled analogue. The key is to ensure that the metabolic pathways are geared towards high production efficiency, thereby maximizing the incorporation of the isotopic label into the final product.
Reported Yields of Beta-Myrcene in Engineered Microorganisms
| Microorganism | Engineering Strategy | Cultivation Method | Reported Titer (mg/L) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Source screening, subcellular localization, enzyme fusion, precursor enhancing | Shake Flask | 63.59 | nih.gov |
| Saccharomyces cerevisiae | Source screening, subcellular localization, enzyme fusion, precursor enhancing, antioxidant addition | Shake Flask | 66.82 | nih.gov |
| Saccharomyces cerevisiae | Systematic engineering with carbon restriction | 5.0 L Fed-Batch Fermentation | 142.64 | nih.gov |
| Saccharomyces cerevisiae | Weakened Erg20 expression, optimal MS screening, two-phase fermentation | 5-L Fermenter | 8.12 | nih.gov |
| Escherichia coli | Heterologous MVA pathway, optimized GPPS and MS | Shake Flask with in situ extraction | 58.19 | researchgate.net |
Isotopic Feeding Strategies in Biological Systems (e.g., [U-13C]-Glucose, 13CO2)
The production of beta-Myrcene-13C3 relies on the provision of a carbon source that is enriched with the heavy isotope of carbon, 13C. The choice of the labeled substrate is crucial for achieving high levels of isotopic enrichment in the final product. The two most common strategies involve the use of universally labeled glucose ([U-13C]-glucose) for heterotrophic microorganisms and labeled carbon dioxide (13CO2) for photosynthetic organisms or systems that can fix CO2.
[U-13C]-Glucose Feeding in Engineered Microbes:
For microbial fermentation using engineered E. coli or S. cerevisiae, [U-13C]-glucose is a common choice for a labeled carbon source. nih.govcore.ac.uk In this substrate, all six carbon atoms of the glucose molecule are 13C isotopes. When these engineered microbes are cultured in a medium where [U-13C]-glucose is the primary or sole carbon source, their metabolic pathways will process this labeled sugar.
The central carbon metabolism of the microbe will break down the [U-13C]-glucose into smaller precursor molecules that are also fully labeled with 13C. These precursors are then utilized in the terpene biosynthetic pathway. For monoterpenes like beta-myrcene, the pathway proceeds through the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the five-carbon building blocks of all terpenes. The condensation of a 13C-labeled IPP and a 13C-labeled DMAPP molecule results in the formation of geranyl pyrophosphate (GPP), a ten-carbon precursor that is fully labeled with 13C. The myrcene synthase enzyme then converts this labeled GPP into beta-myrcene, where all ten carbon atoms are 13C isotopes. To achieve a specific labeling pattern like beta-Myrcene-13C3, a mixture of labeled and unlabeled glucose could be used, or a specifically labeled glucose precursor would be required to trace the carbon atoms through the biosynthetic pathway to their final positions in the myrcene molecule.
The efficiency of 13C incorporation is dependent on the metabolic state of the organism and the culture conditions. For instance, optimizing the initial concentration of unlabeled glucose for biomass generation before introducing the labeled glucose can improve the yield of labeled protein per gram of 13C-glucose consumed. biorxiv.orgnih.govresearchgate.netbiorxiv.org Studies on the production of other 13C-labeled compounds, such as carotenoids in E. coli, have demonstrated that high levels of 13C enrichment can be achieved by using [U-13C]-glucose as the sole carbon source. nih.gov
13CO2 Feeding in Photosynthetic Systems:
In photosynthetic organisms like plants and cyanobacteria, 13CO2 can be used as the carbon source for isotopic labeling. During photosynthesis, the 13CO2 is fixed into 13C-labeled carbohydrates, which then enter the central carbon metabolism and provide the labeled precursors for terpene biosynthesis. This method allows for the in vivo study of terpene formation under more natural physiological conditions. While not a common industrial production method for labeled compounds, it is a powerful tool for research in plant biology and biochemistry.
Commonly Used Isotopically Labeled Precursors and Their Applications
| Labeled Precursor | Biological System | Typical Application | Key Considerations |
|---|---|---|---|
| [U-13C]-Glucose | Engineered Microorganisms (e.g., E. coli, S. cerevisiae) | Production of uniformly labeled metabolites for metabolic flux analysis and as internal standards. | Cost of the labeled substrate; optimization of feeding strategy to maximize incorporation and minimize waste. |
| 13CO2 | Plants, Algae, Cyanobacteria | Tracing carbon fixation and flux through biosynthetic pathways in photosynthetic organisms. | Requires a closed system for gas administration; dilution with atmospheric 12CO2 can be a factor. |
Advanced Analytical Methodologies for Beta Myrcene 13c3 Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the separation and subsequent detection of beta-Myrcene-13C3 from various sample types. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation, allowing for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile compounds like beta-myrcene. For beta-Myrcene-13C3, the mass spectrometer serves as a highly sensitive and specific detector, capable of distinguishing the isotopically labeled compound from its unlabeled counterpart.
The separation is achieved on a gas chromatograph, where the sample is volatilized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
The key advantage of using beta-Myrcene-13C3 is in the detection phase. The molecular weight of unlabeled beta-myrcene (C10H16) is approximately 136 g/mol . The 13C3 isotopologue will have a molecular weight of approximately 139 g/mol . This mass shift allows for clear differentiation from the natural abundance beta-myrcene, significantly improving the signal-to-noise ratio and eliminating ambiguity from matrix interferences. This technique, known as isotope dilution mass spectrometry, uses the labeled compound as an ideal internal standard, leading to highly accurate and precise quantification. nih.gov The limit of detection for terpenes using GC-MS can be as low as 0.25 µg/mL. nih.gov
Table 1: GC-MS Parameters for Terpene Analysis
| Parameter | Value |
| Column | Agilent J&W DB-1ms, 60 m, 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 270 °C |
| Oven Program | Start at 60°C (2 min hold), ramp 5°C/min to 140°C (1 min hold), then 15°C/min to 250°C (4 min hold) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
This interactive table summarizes typical GC-MS conditions applicable for the analysis of beta-myrcene and its isotopologues. nj.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes essential when analyzing non-volatile derivatives of beta-Myrcene-13C3. nih.gov Although beta-myrcene itself is volatile, it can be chemically modified or derivatized to produce less volatile products, which are more amenable to LC separation. This approach is particularly useful in metabolic studies where beta-myrcene may be converted into hydroxylated or conjugated forms within a biological system.
In LC-MS, separation occurs in a liquid phase based on the analyte's interaction with the stationary phase of the column. ethz.ch For terpene analysis, reversed-phase columns (like C18) are commonly used. nih.gov The separated derivatives then enter the mass spectrometer, typically using an ionization source like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). nih.gov
Similar to GC-MS, the 13C3 label provides a distinct mass shift, enabling precise quantification and differentiation from endogenous metabolites. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can further enhance specificity, allowing for the resolution of isotopologues from other interfering ions. escholarship.org LC-MS/MS methods can achieve limits of detection (LODs) for monoterpenes like beta-myrcene in the range of 25 parts-per-billion (ppb). thermofisher.com
Headspace Solid Phase Microextraction (HS-SPME) Coupled to GC-MS
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile organic compounds (VOCs) from solid or liquid samples. nih.govnih.gov When coupled with GC-MS, it provides a sensitive and automated method for the analysis of beta-Myrcene-13C3. spectroscopyonline.com
In this method, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace (the gas phase above the sample). scispace.com An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to the headspace. nih.gov The volatile analytes, including beta-Myrcene-13C3, adsorb onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of the GC, where the analytes are thermally desorbed onto the column for separation and MS detection. nih.gov
The choice of fiber coating is critical for efficient extraction. scispace.com For terpenes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nj.govnih.gov The use of beta-Myrcene-13C3 as an internal standard in HS-SPME-GC-MS analysis corrects for variations in extraction efficiency and matrix effects, yielding highly reliable quantitative results. mdpi.com
Table 2: Optimized HS-SPME Parameters for Terpene Analysis
| Parameter | Value |
| SPME Fiber | 80/10 µm DVB/CAR/PDMS |
| Incubation Temperature | 40 °C |
| Incubation Time | 5 min |
| Extraction Time | 60 min |
| Desorption Temperature | 250 °C - 270 °C |
| Desorption Time | 4 min |
This interactive table presents optimized conditions for the HS-SPME extraction of terpenes, including beta-myrcene. nj.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of compounds. For beta-Myrcene-13C3, NMR is not only used for structural confirmation but also to precisely locate the position of the 13C labels within the carbon skeleton.
1H NMR and 13C NMR for Carbon Skeleton Analysis
Proton (1H) NMR provides information about the hydrogen atoms in a molecule, revealing details about their chemical environment and connectivity. The 1H NMR spectrum of beta-myrcene shows characteristic signals for its vinyl and methyl protons. researchgate.net The introduction of the 13C3 label does not significantly alter the 1H chemical shifts, but it can introduce small satellite peaks due to 1H-13C coupling, confirming the presence of the label.
Carbon-13 (13C) NMR spectroscopy directly probes the carbon backbone of the molecule. slideshare.net A standard 13C NMR spectrum of unlabeled beta-myrcene displays ten distinct signals, one for each carbon atom. nih.govspectrabase.com The key advantage of analyzing beta-Myrcene-13C3 is the significant enhancement of the signals corresponding to the three labeled carbon atoms. frontiersin.org This is due to the high isotopic enrichment compared to the 1.1% natural abundance of 13C. This enhancement allows for much faster data acquisition and makes it possible to study the compound at lower concentrations.
Table 3: Experimental 13C NMR Chemical Shifts for beta-Myrcene
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 115.3 |
| C2 | 131.7 |
| C3 | 145.4 |
| C4 | 31.5 |
| C5 | 26.6 |
| C6 | 124.3 |
| C7 | 138.8 |
| C8 | 25.6 |
| C9 (methylene) | 112.5 |
| C10 | 17.6 |
This interactive table shows the assigned 13C chemical shifts for unlabeled beta-myrcene in CDCl3, which serve as a reference for analyzing the 13C3 isotopologue. nih.govhmdb.ca
2D NMR Techniques (e.g., gDQCOSY, gHSQC) for Connectivity Mapping with 13C Labeling
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for mapping the complete molecular structure. youtube.com
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com For beta-Myrcene-13C3, an HSQC spectrum would show intense cross-peaks connecting the protons to their attached, labeled 13C atoms. This definitively confirms the location of the labels on specific protonated carbons.
13C-13C COSY (Correlation Spectroscopy): While challenging at natural abundance due to the low probability of two adjacent 13C atoms, this experiment becomes highly effective with isotopically enriched samples. nih.govresearchgate.net A 13C-13C COSY on beta-Myrcene-13C3 would show direct correlations between the adjacent labeled carbon atoms. This provides unambiguous evidence of the C-C bond connectivity within the labeled portion of the molecule, which is crucial for elucidating biosynthetic pathways or reaction mechanisms. researchgate.netnih.gov
These advanced 2D NMR techniques, empowered by the incorporation of 13C labels, offer a detailed and unambiguous picture of the molecular structure and isotopic placement in beta-Myrcene-13C3. nih.gov
Quantitative NMR Spectroscopy for Isotopologue Abundance Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-destructive technique for determining the abundance of isotopologues in ¹³C-labeled compounds like beta-Myrcene - 13C3. Unlike mass spectrometry, which measures mass-to-charge ratios, qNMR directly quantifies nuclei in different chemical environments, providing precise information on the location and extent of isotopic labeling. For this compound, ¹³C qNMR is particularly informative.
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and its molar concentration in the sample. To ensure accuracy, certain experimental parameters must be carefully controlled. A key factor is the longitudinal relaxation time (T₁) of the nuclei being analyzed. A sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁, must be employed between successive scans to allow for complete relaxation of all nuclei. This ensures that the signal intensity is not saturated and accurately reflects the number of corresponding nuclei. The use of paramagnetic relaxation agents can help shorten these relaxation times, but care must be taken to avoid differential effects on the signals of interest. acs.org
In the analysis of this compound, a broadband decoupled ¹³C NMR spectrum would be acquired. The integration of the signals corresponding to the three ¹³C-labeled carbon atoms relative to the signals of the naturally abundant ¹³C atoms in the rest of the molecule allows for the precise determination of isotopic enrichment at each labeled position. Furthermore, the presence of ¹³C-¹³C spin-spin coupling can provide information about the connectivity of the labeled atoms, helping to distinguish between different isotopologues if the labeling is not uniform. The large chemical shift range of ¹³C NMR minimizes signal overlap, which is a significant advantage over ¹H NMR for complex molecules. nih.gov
The determination of isotopologue abundance involves comparing the integrals of the signals from the enriched positions to a known internal or external standard. For instance, the ratio of the integrated area of a specific ¹³C-labeled carbon signal to the integrated area of a signal from a known quantity of an internal standard provides a direct measure of the concentration of that isotopologue. High-quality ¹³C NMR spectra, often requiring advanced instrumentation like cryoprobes, can detect and quantify metabolites at natural abundance, highlighting the technique's sensitivity for isotopically enriched samples. semanticscholar.org
Table 1: Representative ¹³C qNMR Data for Isotopologue Abundance in a Hypothetical this compound Sample
This table illustrates the type of data obtained from a qNMR experiment. The values are for demonstration purposes.
| Carbon Position | Chemical Shift (ppm) | Normalized Integral | Relative Abundance (%) |
| C1 (¹³C-labeled) | 131.5 | 98.5 | 98.5 |
| C2 (¹³C-labeled) | 115.8 | 98.2 | 98.2 |
| C3 (¹³C-labeled) | 145.2 | 98.8 | 98.8 |
| C4 (Natural Abundance) | 31.5 | 1.1 | 1.1 |
| C5 (Natural Abundance) | 26.7 | 1.1 | 1.1 |
| C6 (Natural Abundance) | 124.4 | 1.1 | 1.1 |
| C7 (Natural Abundance) | 17.7 | 1.1 | 1.1 |
| C8 (Natural Abundance) | 25.7 | 1.1 | 1.1 |
| C9 (Natural Abundance) | 39.6 | 1.1 | 1.1 |
| C10 (Natural Abundance) | 11.5 | 1.1 | 1.1 |
High-Resolution Mass Spectrometry and Mass Isotopomer Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of isotopically labeled compounds, offering high mass accuracy and resolving power. nih.gov This enables the detailed analysis of the mass isotopomer distribution (MID) of this compound, which is the relative abundance of molecules with different numbers of heavy isotopes.
Quantification of Mass Isotopomer Distributions (MIDs) for ¹³C-Labeled Fragments
The quantification of MIDs for this compound provides a detailed profile of its isotopic composition. In a mass spectrum, the unlabeled beta-Myrcene (all ¹²C) would have a specific monoisotopic mass. The incorporation of three ¹³C atoms results in a mass shift, and the MID reveals the proportion of molecules that are unlabeled (M+0), and those containing one (M+1), two (M+2), three (M+3), and so on, heavy isotopes. nih.govnih.gov It's crucial to correct the raw data for the natural abundance of heavy isotopes (e.g., ¹³C, ²H) to accurately determine the enrichment from the labeling itself. nih.govnih.gov
For this compound, the theoretical MID would be heavily skewed towards the M+3 isotopologue. However, the actual measured distribution will also contain smaller peaks for M+0, M+1, and M+2 due to incomplete labeling, as well as M+4 and higher peaks due to the natural abundance of ¹³C in the rest of the molecule. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve these different isotopologues. nih.gov The relative intensities of these peaks are used to calculate the isotopic purity and average enrichment of the sample.
Table 2: Theoretical vs. Experimental Mass Isotopomer Distribution (MID) for this compound
This table presents a hypothetical comparison to illustrate the data obtained. The experimental values are representative.
| Mass Isotopologue | Theoretical Relative Abundance (%) (Assuming 99% enrichment at 3 positions) | Experimental Relative Abundance (%) |
| M+0 (Unlabeled) | 0.00 | 0.5 |
| M+1 | 0.03 | 1.0 |
| M+2 | 2.94 | 3.5 |
| M+3 | 97.03 | 94.0 |
| M+4 | - | 0.8 |
| M+5 | - | 0.2 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of ¹³C-Enriched Species
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. researchgate.net This is invaluable for structural elucidation and for confirming the location of isotopic labels within a molecule. For this compound, an MS/MS experiment would involve isolating the M+3 parent ion and subjecting it to collision-induced dissociation (CID).
The fragmentation pattern of myrcene (B1677589) is well-characterized and typically involves the loss of small neutral molecules or radicals. researchgate.net In the case of this compound, the masses of the resulting fragment ions will be shifted depending on whether they retain the ¹³C labels. For example, a fragment resulting from a cleavage that retains all three ¹³C atoms will show a mass shift of +3 Da compared to the corresponding fragment from unlabeled myrcene. Conversely, a fragment that loses one or more of the labeled carbons will exhibit a smaller mass shift or no shift at all. Analyzing these shifts allows for the precise localization of the ¹³C labels within the molecular structure. The study of fragmentation mechanisms in terpenes using isotopically labeled compounds has been a valuable source of information for understanding their mass spectral behavior. nih.gov
Table 3: Expected Fragment Ions in the MS/MS Spectrum of Unlabeled beta-Myrcene and this compound
This table shows a simplified, hypothetical fragmentation pattern for illustrative purposes. The location of the ¹³C labels will determine the actual masses of the fragments.
| Fragment Ion | Proposed Structure | Mass (Unlabeled) | Expected Mass (¹³C₃-labeled) |
| [C₁₀H₁₅]⁺ | [M-H]⁺ | 135 | 138 |
| [C₉H₁₃]⁺ | [M-CH₃]⁺ | 121 | 124 or 121 |
| [C₇H₉]⁺ | [M-C₃H₇]⁺ | 93 | 96, 94, or 93 |
| [C₅H₈]⁺ | Isoprene unit | 68 | 71, 69, or 68 |
Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance and Enrichment Verification
The sample is typically combusted to CO₂, and the ratio of ¹³CO₂ to ¹²CO₂ is measured. ethz.ch This ratio is then compared to an international standard, Vienna Pee Dee Belemnite (VPDB), and the result is expressed as a delta value (δ¹³C) in parts per thousand (‰). A highly enriched sample like this compound would have a very large positive δ¹³C value, confirming its synthetic origin and high level of isotopic labeling. IRMS is also sensitive enough to detect small variations in natural isotopic abundance, which can provide information about the source of the precursor materials used in the synthesis of the labeled compound. fmach.it The high precision of IRMS makes it an essential tool for quality control in the production of isotopically labeled standards. iaea.org
Table 4: Representative Isotope Ratio Data for this compound
This table provides illustrative data to demonstrate the output of an IRMS analysis.
| Sample | ¹³C/¹²C Ratio | δ¹³C (‰ vs. VPDB) |
| Natural Abundance beta-Myrcene | 0.0112 | -25 to -35 |
| This compound (Theoretical) | >0.04 | >2000 |
| This compound (Experimental) | 0.0415 | +2700 |
Biochemical and Metabolic Pathway Elucidation Utilizing Beta Myrcene 13c3
Elucidation of Monoterpene Biosynthetic Pathways via ¹³C-Tracing
¹³C-tracing studies utilizing labeled precursors have been instrumental in mapping the biosynthetic routes of monoterpenes. This technique allows for the precise tracking of carbon atoms as they are incorporated into various intermediates and final products.
Investigation of Methyl-Erythritol Phosphate (B84403) (MEP) Pathway Contribution
The methyl-erythritol phosphate (MEP) pathway, located in the plastids of plant cells and in most bacteria, is a primary route for the biosynthesis of isoprenoid precursors. rsc.org Studies have shown that the MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com Through a series of enzymatic steps, DXP is converted to isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), the universal building blocks of all isoprenoids. nih.gov
By feeding organisms with ¹³C-labeled precursors, researchers can trace the incorporation of the isotope into key intermediates of the MEP pathway. For instance, labeling studies have confirmed that the MEP pathway is a significant contributor to the biosynthesis of monoterpenes. rsc.org The detection of ¹³C in compounds derived from this pathway provides direct evidence of its activity and contribution.
Tracing of Isopentenyl Diphosphate (IDP) and Dimethylallyl Diphosphate (DMADP) Precursors
IDP and DMADP are the fundamental five-carbon precursors for all terpenoids, including monoterpenes like β-myrcene. nih.gov These molecules are synthesized through either the MEP pathway or the mevalonate (B85504) (MVA) pathway. researchgate.net ¹³C-labeling experiments are crucial for distinguishing the contributions of each pathway to the IDP and DMADP pools.
When a plant or microorganism is supplied with a ¹³C-labeled substrate, the label is incorporated into IDP and DMADP. nih.gov Subsequent analysis of the resulting monoterpenes for the presence and position of the ¹³C label reveals the origin of their precursor molecules. For example, studies using ¹³CO₂ have shown that while the emitted isoprene (derived from DMADP) can be highly labeled (around 90% ¹³C), the total DMADP pool within the leaf may show a much lower enrichment (28-36% ¹³C). nih.gov This suggests the existence of distinct chloroplastic and extrachloroplastic pools of DMADP. nih.gov Such isotopic labeling experiments have been pivotal in understanding the compartmentalization and flux of these essential precursors. researchgate.net
Identification of Intermediate Enzymatic Steps and Geranyl Diphosphate (GPP) Transformations
The condensation of one molecule of IDP and one molecule of DMADP, catalyzed by GPP synthase, forms geranyl diphosphate (GPP), the direct precursor to all monoterpenes. researchgate.net Labeled precursors allow researchers to follow the transformation of GPP into various monoterpene skeletons by terpene synthases. The specific pattern of ¹³C incorporation in the final monoterpene product provides clues about the enzymatic mechanisms and potential rearrangements that occur during catalysis.
¹³C-Metabolic Flux Analysis (¹³C-MFA) in Microbial and Plant Systems
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. ethz.chresearchgate.net This method involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C isotope in various metabolites. researchgate.netnih.gov By analyzing these labeling patterns with a computational model of the organism's metabolic network, researchers can estimate the intracellular fluxes. nih.govcreative-proteomics.com
Quantitative Assessment of Carbon Fluxes through Central Metabolism
¹³C-MFA provides a quantitative map of how carbon is processed through the central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP), which provide the necessary precursors for monoterpene biosynthesis. plos.orgnih.gov By tracing the flow of ¹³C from a primary carbon source like glucose, researchers can determine the proportion of carbon that is channeled towards the synthesis of IDP and DMADP.
Determination of Intracellular Reaction Rates and Pathway Bottlenecks
In the context of monoterpene production, ¹³C-MFA can reveal limitations in the MEP pathway. For example, studies in Escherichia coli have shown that at high expression levels of 1-deoxy-D-xylulose 5-phosphate synthase (Dxs), the intracellular concentration of 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) increases substantially, indicating that the subsequent enzyme, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG), becomes saturated and limits the flux towards isoprene. nih.govresearchgate.net This type of detailed analysis is crucial for metabolic engineering efforts aimed at enhancing the production of valuable monoterpenes. frontiersin.org
Interactive Data Table: Key Enzymes and Intermediates in Monoterpene Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate, D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | MEP |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP |
| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | IspG | 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | MEP |
| Isopentenyl diphosphate isomerase | IDI | Isopentenyl diphosphate (IDP) | Dimethylallyl diphosphate (DMADP) | Isoprenoid Biosynthesis |
| Geranyl diphosphate synthase | GPPS | Isopentenyl diphosphate (IDP), Dimethylallyl diphosphate (DMADP) | Geranyl diphosphate (GPP) | Monoterpene Biosynthesis |
Interactive Data Table: Applications of ¹³C-MFA in Metabolic Analysis
| Application | Description | Example Finding |
| Pathway Elucidation | Tracing the flow of carbon to identify active metabolic routes. | Confirmation of MEP pathway activity in monoterpene synthesis. |
| Flux Quantification | Measuring the rates of metabolic reactions. | Determining the percentage of carbon from glucose directed to the PPP. |
| Bottleneck Identification | Pinpointing rate-limiting steps in a metabolic pathway. | Saturation of the IspG enzyme in E. coli at high Dxs expression. nih.govresearchgate.net |
| Metabolic Engineering Guidance | Providing data to inform strategies for optimizing production. | Identifying target enzymes for overexpression to increase monoterpene yield. |
Model-Based Analysis and Computational Frameworks for 13C-MFA Data
The use of beta-Myrcene labeled with carbon-13 (¹³C) isotopes, such as beta-Myrcene-¹³C₃, is central to ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. nih.govresearchgate.net This method involves introducing the ¹³C-labeled substrate into a biological system and tracking the distribution of the heavy isotope through the metabolic network. frontiersin.org The resulting labeling patterns in downstream metabolites, often analyzed in proteinogenic amino acids via mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), provide a detailed snapshot of metabolic activity. researchgate.netfrontiersin.orgnih.gov
To decipher these complex labeling patterns and translate them into meaningful flux data, sophisticated computational frameworks are essential. These frameworks are built on mathematical models that describe the atom-mapping transitions from substrates to products for every reaction in the metabolic network. nih.gov Key components of these models include:
Isotopomer Mapping Matrices (IMM): These matrices are a foundational concept that mathematically tracks the transfer of carbon atoms from reactants to products, allowing for the simulation of ¹³C labeling patterns for a given set of metabolic fluxes. frontiersin.orgnih.gov
Flux Estimation: The core of ¹³C-MFA is to estimate the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the patterns simulated by the metabolic model. researchgate.net
However, traditional optimization-based approaches can be computationally intensive and may yield unstable solutions. nih.govnrel.govosti.govx-mol.com To address these challenges, modern computational frameworks increasingly incorporate machine-learning techniques. nih.govnrel.gov These advanced frameworks use algorithms to learn the relationship between metabolite labeling patterns and metabolic flux ratios. nih.gov By generating large training datasets through metabolic network decomposition and flux sampling, these models can rapidly predict global flux distributions from experimental data. nih.govnrel.govx-mol.com This machine-learning-enabled approach represents a significant advance, paving the way for high-throughput metabolic phenotyping and a deeper understanding of cellular metabolism. nih.govnrel.gov
Enzymatic Transformations and Bioconversions of beta-Myrcene - 13C3
The study of the enzymatic transformations of beta-Myrcene, facilitated by the use of its ¹³C-labeled isotopologues, provides profound insights into the metabolic pathways of various organisms. Isotopic labeling allows researchers to trace the carbon backbone of the myrcene (B1677589) molecule as it is modified by specific enzymes, revealing reaction mechanisms and metabolic fates.
Identification of Novel Enzymes Involved in beta-Myrcene Metabolism
Research into the biotransformation of beta-myrcene has led to the identification of several key enzymes responsible for its metabolism. In mammals, liver microsomes, particularly those induced with phenobarbital, convert beta-myrcene into 10-hydroxylinalool, a reaction dependent on NADPH and oxygen. nih.gov This transformation is mediated by the cytochrome P-450 enzyme system. nih.gov
In bacteria, specific enzymes are overproduced when organisms are grown on beta-myrcene as the sole carbon source. nih.govresearchgate.net For example, in Rhodococcus erythropolis, proteomic analysis revealed the upregulation of an aldehyde dehydrogenase and an acyl-CoA dehydrogenase, suggesting their involvement in a beta-myrcene degradation pathway. nih.gov While the specific enzymes responsible for the initial conversion of beta-myrcene to geraniol in this organism remain to be definitively cloned and characterized, cytochrome P450 inhibitors have been shown to significantly reduce this activity. nih.govresearchgate.net Furthermore, functional genomics has successfully identified myrcene synthase genes, such as those from snapdragon (Antirrhinum majus), which are responsible for the biosynthesis of myrcene from geranyl diphosphate (GPP). nih.gov
Characterization of Fungal and Bacterial Biotransformation Pathways
Microorganisms, including various bacteria and fungi, have demonstrated a remarkable capacity to biotransform beta-myrcene into a variety of value-added compounds. mdpi.com These pathways are of significant interest for industrial applications in the fragrance and flavor sectors.
Bacterial biotransformation has been extensively studied.
Rhodococcus erythropolis , isolated from soil around hop plants, aerobically converts beta-myrcene into geraniol, a valuable monoterpene alcohol with a rose-like scent. nih.govresearchgate.net
Pseudomonas aeruginosa transforms beta-myrcene into several products, with the major compounds being dihydrolinalool and 2,6-dimethyloctane after 1.5 days of incubation, and 2,6-dimethyloctane and α-terpineol after 3 days. nih.govresearchgate.net
Pseudomonas sp. M1 metabolizes myrcene through hydroxylation at the C8 position, followed by oxidation and subsequent degradation via a beta-oxidation-like pathway. frontiersin.org
Fungi also play a role in myrcene bioconversion. Several species of Pleurotus (oyster mushrooms) can convert beta-myrcene and other monoterpenes into furanoterpenoids like perillene and rosefuran. researchgate.net This transformation involves an initial enzymatic incorporation of molecular oxygen, likely by a dioxygenase-type enzyme, to form key endoperoxide intermediates. researchgate.net
The table below summarizes key microbial biotransformation pathways for beta-myrcene.
| Microorganism | Type | Major Biotransformation Products | Reference |
|---|---|---|---|
| Rhodococcus erythropolis | Bacteria | Geraniol | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Bacteria | Dihydrolinalool, 2,6-dimethyloctane, α-terpineol | nih.govresearchgate.netfrontiersin.org |
| Pleurotus species | Fungi | Furanoterpenoids (e.g., Perillene, Rosefuran) | researchgate.net |
Study of Isotope Effects in Enzyme-Catalyzed Reactions
The substitution of an atom with a heavier isotope, such as replacing ¹²C with ¹³C in beta-myrcene, can alter the rate of an enzyme-catalyzed reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). researchgate.netmdpi.com KIEs are a powerful tool for elucidating enzymatic mechanisms, particularly for identifying the rate-limiting step and characterizing the structure of the transition state. researchgate.netyoutube.com
A normal primary KIE occurs when a bond to the heavier isotope is broken in the rate-determining step, resulting in a slower reaction rate compared to the lighter isotope. youtube.com This is because the bond involving the heavier isotope has a lower zero-point vibrational energy, requiring more energy to reach the transition state. youtube.com The magnitude of the ¹³C KIE can provide valuable information; for instance, significant isotope effects are often observed in reactions involving carbon-carbon bond cleavage. nih.gov
While specific KIE studies on beta-Myrcene-¹³C₃ are not widely documented, the principles are broadly applicable. For example, studies on the pyruvate dehydrogenase (PDH) enzyme, which also processes a three-carbon molecule, have shown that ¹³C isotope effects significantly influence the labeling patterns of metabolites derived from its product, acetyl-CoA. nih.gov It was demonstrated that neglecting these intrinsic KIEs in ¹³C-MFA models can lead to considerable errors in the calculated metabolic fluxes, comparable in magnitude to measurement errors. nih.gov Therefore, when using beta-Myrcene-¹³C₃ to probe enzymatic pathways, accounting for potential KIEs is crucial for the accurate interpretation of data and the precise modeling of metabolic fluxes. nih.govtaylorfrancis.com
Based on the conducted search for scientific literature focusing solely on the chemical compound "this compound" and its application in chemical reaction mechanism elucidation and organic transformations as outlined, specific research studies detailing the use of this particular isotopically labeled compound for the mechanistic investigations in the requested sections were not found in the search results.
While this compound is available commercially as a stable isotope-labeled compound for research purposes medchemexpress.commedchemexpress.com, the scientific literature retrieved primarily discusses the reactions and mechanisms of unlabeled beta-myrcene nih.govsigmaaldrich.comroyalqueenseeds.comsigmaaldrich.comoup.com. Some studies mention the use of 13C NMR for structural characterization of myrcene-derived polymers or adducts medchemexpress.com, or the use of deuterium labeling for investigating biosynthesis pathways or thermal degradation products. However, no specific studies were found that utilize this compound to trace the fate of the labeled carbon atoms through the reaction pathways in the context of intramolecular rearrangements, isomerization, Diels-Alder reactions, cycloaddition mechanisms, polymerization, oligomerization, oxidative degradation, photo-oxidation, radical budget analysis, or ozonolysis as specified in the outline.
Therefore, it is not possible to generate a detailed, scientifically accurate article structured precisely around the provided outline and focusing solely on the chemical compound "this compound" for the specified mechanistic studies, as the necessary specific research findings for this labeled compound in these contexts were not identified in the available search results.
Chemical Reaction Mechanism Elucidation and Organic Transformations with Beta Myrcene 13c3
Oxidative Degradation Pathways and Atmospheric Chemistry
Identification of Oxidation Products via 13C-Tracing
Oxidation reactions of terpenes like beta-Myrcene can yield a variety of oxygenated products. Identifying these products and understanding their formation mechanisms is crucial in fields ranging from atmospheric chemistry to natural product synthesis. ¹³C-tracing with beta-Myrcene - 13C3 can be applied to unequivocally determine which carbon atoms of the starting material are incorporated into specific positions within the oxidation products.
While detailed research findings specifically on the identification of oxidation products of beta-Myrcene via ¹³C-tracing with this compound were not extensively available in the consulted literature, the general principle of using ¹³C tracing for studying oxidation is well-established. For instance, ¹³C stable isotope tracing has been successfully employed to reveal distinct fatty acid oxidation pathways in biological systems, demonstrating the power of this technique in following carbon fate during oxidative processes. nih.gov The acyclic structure of beta-Myrcene, containing conjugated and isolated double bonds, makes it susceptible to various oxidation pathways, including reactions with atmospheric oxidants like hydroxyl radicals and ozone. copernicus.org Studies on the photo-oxidation of unlabeled myrcene (B1677589) have highlighted the need for detailed chemical mechanisms to understand its degradation. copernicus.org Applying ¹³C-tracing with this compound to such oxidation studies would allow for precise identification of fragmentation patterns and oxygen incorporation sites, providing valuable data for mechanistic proposals.
Data on specific oxidation products of this compound and their ¹³C enrichment patterns were not found in the provided search results. However, based on studies of unlabeled myrcene, potential oxidation could occur at the double bonds, leading to epoxides, diols, or fragmentation products. The position of the ¹³C labels in this compound would dictate how these labels are distributed in the resulting oxidation products, enabling their identification and the elucidation of the cleavage or addition patterns.
Tracing Reaction Intermediates and Transition States
Understanding the transient species that exist between reactants and products is fundamental to comprehending reaction mechanisms. These intermediates and transition states, often short-lived, dictate the reaction pathway and selectivity. Isotopic labeling, particularly with ¹³C, combined with advanced spectroscopic techniques, is a key strategy for their characterization.
The thermal degradation of beta-Myrcene has been investigated using isotopic labeling, which aided in the elucidation of degradation mechanisms and the identification of a common radical intermediate shared with THC degradation. rsc.org This demonstrates the utility of isotopic labeling in identifying intermediates in myrcene transformations. Proposed mechanisms for other reactions of beta-Myrcene, such as its conversion to psi-limonene, involve radical or intramolecular ene reaction pathways, implying the existence of distinct intermediates or concerted transition states. researchgate.net
Detection of Short-Lived Intermediates by Advanced Spectroscopic Methods (e.g., Time-Resolved NMR)
The transient nature of reaction intermediates often necessitates the use of advanced spectroscopic techniques capable of rapid data acquisition or analysis of low-concentration species. Time-resolved NMR spectroscopy is a powerful method for observing chemical reactions in real-time and detecting short-lived intermediates by monitoring the changes in the NMR spectra over the course of the reaction.
Although specific studies utilizing time-resolved NMR for detecting short-lived intermediates of this compound transformations were not found in the search results, NMR spectroscopy is routinely used for the structural characterization of myrcene and its derivatives. hmdb.ca, researchgate.net The use of ¹³C labeling significantly enhances the power of NMR for mechanistic studies, as ¹³C signals are less prone to overlap than ¹H signals, and couplings between adjacent ¹³C atoms can provide direct evidence of connectivity in intermediates and products. Advanced NMR techniques, including those enhanced by dynamic nuclear polarization (DNP) for increased sensitivity, have been explored for studying transient forms in other systems. univ-amu.fr Combining the specificity of ¹³C labeling in this compound with the temporal resolution of time-resolved NMR could potentially allow for the detection and structural characterization of fleeting intermediates formed during its reactions, such as those involved in oxidation or isomerization pathways.
Environmental Fate and Bioremediation Studies Utilizing Isotopic Tracing
Biodegradation Pathways in Environmental Matrices
Microbial degradation is a significant process influencing the fate of beta-Myrcene in both aquatic and terrestrial environments nih.gov. Studies utilizing ¹³C-labeled beta-Myrcene allow for detailed investigation into these complex biological transformation processes.
Microbial Degradation of beta-Myrcene - 13C3 in Aquatic and Terrestrial Systems
Beta-Myrcene is known to undergo biodegradation in soil and water, with studies indicating significant degradation rates in aerobic conditions nih.gov. For instance, in a Japanese MITI test, 82-92% of the theoretical BOD was reached in two weeks, suggesting ready biodegradability nih.gov. Monoterpenes structurally similar to beta-Myrcene, such as limonene, pinene, terpinene, and terpinolene, have also demonstrated ready biodegradation in aerobic batch experiments using forest soil nih.gov.
Specific microorganisms capable of degrading beta-Myrcene have been identified. For example, Castellaniella defragrans and Pseudomonas sp. strain M1 are known to metabolize beta-Myrcene nih.govasm.orgnih.gov. These bacteria have been found in environments like rhizosphere soil, indicating the prevalence of beta-Myrcene-transforming microorganisms in terrestrial systems nih.gov.
In aquatic systems, microbial degradation also plays a role, although the specific pathways and rates can be influenced by factors such as nutrient availability and temperature agriscigroup.us. The use of ¹³C-labeled beta-Myrcene in such studies allows researchers to quantitatively track the depletion of the parent compound and the formation of biodegradation products within these diverse microbial communities and environmental matrices. Stable isotope probing (SIP), which involves providing microorganisms with a ¹³C-labeled substrate and analyzing the ¹³C enrichment in microbial biomass components like phospholipid fatty acids (PLFAs) or DNA, can identify the specific microbial populations actively involved in beta-Myrcene degradation nih.gov.
Environmental factors significantly influence microbial growth and activity, thereby affecting biodegradation rates agriscigroup.usresearchgate.net. Optimal pH for biodegradation in most aquatic and terrestrial systems is generally between 6.5 and 8.5 agriscigroup.us. Moisture content is also critical, influencing the availability of soluble materials and osmotic pressure agriscigroup.us. Temperature affects the rate of microbial activities, with an optimum temperature for specific degradation processes agriscigroup.us. The addition of nutrients, particularly nitrogen and phosphorus, can enhance biodegradation efficiency by optimizing the carbon:nitrogen:phosphorus ratio for microbial growth agriscigroup.us. Studies with ¹³C-labeled beta-Myrcene can help quantify the impact of these environmental variables on the extent and rate of biodegradation by tracing the fate of the labeled carbon.
Identification of Degradation Products and Metabolites using 13C-Labeling
Microbial degradation of beta-Myrcene proceeds through specific metabolic pathways, leading to the formation of various intermediate products. In Castellaniella defragrans, the anaerobic degradation pathway involves the hydration of beta-Myrcene to (S)-(+)-linalool, followed by isomerization to geraniol, and then two oxidation steps to geranial and ultimately geranic acid nih.govresearchgate.net. Other reported biotransformation products of beta-Myrcene include ipsdienol, α-(Z)-acaridiol, myrcene (B1677589) 1,2-endoperoxide, myrcene 1,4-endoperoxide, 2-methyl-6-methylen-2,7-octadien-1-ol, and various diols asm.orgresearchgate.net.
The identification of these degradation products is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) asm.orgoup.com. When using ¹³C-labeled beta-Myrcene, these techniques become even more powerful. As the labeled beta-Myrcene is degraded, the ¹³C label is incorporated into the degradation products. By analyzing the isotopic signature of the metabolites using techniques like GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS), researchers can definitively confirm that these compounds are derived from the original beta-Myrcene molecule nih.gov. This allows for the unambiguous identification of biodegradation pathways and the elucidation of metabolic intermediates, even in complex environmental samples where various compounds are present.
Data on specific ¹³C enrichment in beta-Myrcene degradation products from environmental studies is limited in the provided search results. However, the principle of using ¹³C labeling for tracking metabolites is well-established in microbial studies nih.gov. A hypothetical data table illustrating how ¹³C enrichment might be presented in a study of beta-Myrcene - ¹³C₃ degradation is shown below:
| Compound Name | Chemical Formula | Putative Source | ¹³C Enrichment (%) |
| beta-Myrcene - ¹³C₃ (Parent) | C₁₀H₁₆ | Initial Substrate | 100 (Theoretical) |
| (S)-(+)-Linalool - ¹³Cₓ | C₁₀H₁₈O | Microbial Degradation | Varies |
| Geraniol - ¹³Cₓ | C₁₀H₁₈O | Microbial Degradation | Varies |
| Geranic acid - ¹³Cₓ | C₁₀H₁₆O₂ | Microbial Degradation | Varies |
| 2-methyl-6-methylen-2,7-octadien-1-ol - ¹³Cₓ | C₉H₁₄O | Microbial Degradation | Varies |
| CO₂ - ¹³C | CO₂ | Complete Mineralization | Varies |
Note: The 'x' in the chemical formula indicates that the number of ¹³C atoms in the degradation product depends on which carbons in the original beta-Myrcene molecule were labeled. The ¹³C Enrichment (%) would be determined experimentally relative to natural abundance.
This type of data, obtained through ¹³C tracing, provides direct evidence of which compounds are formed during the biological transformation of beta-Myrcene in a specific environmental context.
Atmospheric Transport and Transformation Studies
Beta-Myrcene is a volatile organic compound (VOC) emitted from vegetation and released through industrial activities, making its atmospheric fate a critical area of study nih.govmdpi.com. Isotopic labeling with ¹³C can significantly enhance the understanding of its transport and transformation in the atmosphere.
Volatilization and Dispersion Dynamics of 13C-Labeled Myrcene
Beta-Myrcene has a vapor pressure of 2.09 mm Hg at 25 °C, indicating that it exists solely as a vapor in the atmosphere nih.gov. Volatilization from moist soil surfaces is expected to be an important fate process nih.gov. Once in the atmosphere, beta-Myrcene is subject to dispersion by wind and atmospheric mixing processes.
Using ¹³C-labeled beta-Myrcene in controlled release experiments allows researchers to track the dispersion patterns of the compound from a specific source. By measuring the concentration and isotopic signature of beta-Myrcene - ¹³C₃ at various distances and times from the release point, the rate and extent of dispersion can be quantified. This data is invaluable for validating atmospheric transport models and understanding how far beta-Myrcene can travel from its source.
Environmental factors such as temperature, light, and air movement influence the emission and dispersion of monoterpenes mdpi.comcopernicus.org. Temperature, in particular, is positively correlated with monoterpene emissions from plants mdpi.com. The volatility of beta-Myrcene also means that formulation strategies, such as encapsulation in nanoemulsions, can be employed to reduce its volatilization and improve stability oup.com. Studies with the labeled compound can assess the effectiveness of such strategies in reducing atmospheric emissions.
Isotopic Signatures in Environmental Samples for Source Apportionment
The stable carbon isotopic signature (δ¹³C) of organic compounds in environmental samples can provide information about their origin acs.orgcopernicus.org. Natural beta-Myrcene emitted from plants has a characteristic δ¹³C value depending on the plant species and environmental conditions researchgate.net. Anthropogenic sources of beta-Myrcene may have different isotopic signatures depending on the raw materials and production processes used.
By synthesizing beta-Myrcene with a significantly altered ¹³C signature (as in beta-Myrcene - ¹³C₃), researchers create a unique tracer that stands out against the natural background isotopic variability. Measuring the δ¹³C of beta-Myrcene collected from different locations allows for the apportionment of sources, distinguishing between natural emissions and releases from a specific labeled source. This technique is particularly useful in areas with multiple potential sources of beta-Myrcene.
Isotopic analysis, often performed using isotope ratio mass spectrometry (IRMS), can determine the precise δ¹³C values in environmental samples, including air, water, and soil nih.govacs.orgresearchgate.net. Changes in isotopic ratios can also occur during atmospheric transformation processes due to kinetic isotope effects acs.org. By analyzing the isotopic signatures of beta-Myrcene and its atmospheric degradation products (such as those formed by reaction with hydroxyl radicals, ozone, and nitrate (B79036) radicals nih.govresearchgate.net), researchers can gain insights into the dominant atmospheric removal mechanisms and track the fate of the carbon atoms through these reactions. The use of ¹³C-labeled beta-Myrcene provides a clear signal to follow these transformations.
The application of isotopic signatures for source apportionment is a well-established technique in atmospheric chemistry and environmental science acs.orgcopernicus.orgresearchgate.net. By introducing a ¹³C-labeled compound like beta-Myrcene - ¹³C₃ into a specific environment or emission source, researchers can effectively "fingerprint" that source and track the dispersion and fate of its emissions, even in the presence of other sources of the same compound.
Computational Chemistry and Theoretical Modeling of Beta Myrcene 13c3
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide detailed information about the energy of reactants, products, intermediates, and transition states in a chemical reaction. For beta-myrcene, quantum chemistry has been employed to study its reactivity, including ozonolysis and protonation reactions. researchgate.netresearchgate.netresearchgate.net Density functional theory (DFT) is a commonly used method for such calculations, allowing for the optimization of molecular geometries and the construction of potential energy surfaces. researchgate.net
In the context of beta-Myrcene - 13C3, quantum chemical calculations can be used to:
Calculate the zero-point vibrational energies (ZPE) and thermal contributions to the enthalpy and free energy of the labeled molecule and its corresponding transition states. Isotopic substitution affects the vibrational frequencies of a molecule, which in turn influences its ZPE and thermodynamic properties. youtube.com
Determine theoretical kinetic isotope effects (KIEs). KIEs arise from the difference in reaction rates between molecules containing different isotopes of the same element. princeton.eduwikipedia.org By calculating the vibrational frequencies of the transition state and reactants for both beta-myrcene and this compound, theoretical KIEs for specific reactions can be predicted. These predictions can then be compared with experimental data obtained from studies using the labeled compound, aiding in the validation of proposed reaction mechanisms. ic.ac.uk
Investigate the electronic structure and charge distribution in this compound, although the effect of 13C labeling on electronic properties is generally small compared to the effect on vibrational properties.
Research findings on the ozonolysis of beta-myrcene using DFT calculations have identified key intermediates and transition states, providing insights into the reaction pathways and energy barriers involved. researchgate.netresearchgate.net Similarly, computational studies on the protonation of myrcene (B1677589) have explored different protomers and their fragmentation pathways. researchgate.net Applying these approaches to this compound would involve recalculating the energies and vibrational frequencies with the 13C isotopes in place, allowing for the assessment of isotopic effects on the reaction energetics and transition state structures.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles based on classical mechanics, MD can provide information about the dynamic behavior of a system, such as conformational changes, diffusion, and interactions with other molecules or environments. MD simulations have been used to study the diffusion of myrcene in polymers and its interactions with water and oxygen molecules. mdpi.comresearchgate.net
For this compound, MD simulations can be utilized to:
Study the diffusion behavior of this compound in various environments, such as biological membranes or polymer matrices. The slightly larger mass of the labeled compound could theoretically lead to minor differences in diffusion rates compared to unlabeled beta-myrcene, although these effects might be negligible in many practical scenarios.
Model the interactions of this compound with enzymes or other biomolecules. MD simulations can help visualize how the labeled myrcene fits into binding pockets and how its presence might affect protein dynamics, particularly in studies aimed at understanding metabolic pathways involving myrcene.
Studies on the diffusion of myrcene in low-density polyethylene (B3416737) (LDPE) films using MD simulations have shown agreement with experimental data and prediction models, providing insights into the diffusion mechanism. mdpi.comresearchgate.net While these studies focused on unlabeled myrcene, the methodology could be extended to the 13C3 labeled version to explore potential, albeit likely small, isotopic effects on diffusion and interaction energies.
Flux Balance Analysis and Genome-Scale Metabolic Models
Flux Balance Analysis (FBA) is a computational method used to analyze and predict the metabolic capabilities of an organism based on its genome-scale metabolic model (GEM). numberanalytics.comwikipedia.org GEMs are comprehensive reconstructions of all known metabolic reactions occurring in a cell. nih.gov FBA utilizes the stoichiometry of these reactions to calculate the flow of metabolites (fluxes) through the network under steady-state conditions, typically optimizing for an objective function like biomass production. numberanalytics.comwikipedia.orgnih.gov GEMs and FBA have been applied to study the biosynthesis of various compounds, including terpenoids, in microorganisms. nih.govacs.orgbiorxiv.orgresearcher.life
This compound is particularly relevant in the context of metabolic flux analysis (MFA), a technique that often uses isotopically labeled substrates to experimentally determine metabolic fluxes. nih.gov While FBA predicts possible flux distributions based on stoichiometry and constraints, 13C MFA uses the measured isotopic enrichment of metabolites to constrain and validate these predictions, providing a more accurate picture of in vivo metabolic activity. nih.gov
For studies involving this compound and metabolic modeling:
GEMs can be used to map the potential metabolic pathways involved in the biosynthesis or degradation of myrcene in a given organism. This provides the foundational network for MFA. nih.govnih.gov
FBA can predict theoretical maximum yields of myrcene or identify key reactions and pathways that limit its production. nih.gov
The experimental data obtained from feeding cells with this compound (or a labeled precursor that is metabolized into labeled myrcene) can be integrated into a GEM framework using 13C MFA. nih.gov By measuring the isotopic enrichment in various metabolites downstream or upstream of myrcene, researchers can calculate the actual fluxes through specific reactions. nih.gov This allows for the validation of the GEM and FBA predictions and provides quantitative insights into the metabolic state of the organism under different conditions, such as during engineered production of myrcene. acs.org
Studies have utilized FBA and GEMs to optimize the production of myrcene and other terpenoids in engineered microorganisms. nih.govacs.org The use of 13C labeling in conjunction with these models is a standard approach in MFA to gain quantitative understanding of metabolic fluxes. nih.gov
Machine Learning and Artificial Intelligence for Reaction Mechanism Elucidation
For this compound, ML and AI techniques can be applied in several ways:
Predicting the products and pathways of reactions involving beta-myrcene, potentially considering the influence of isotopic labeling on reaction outcomes, although this is a more advanced application. ML models trained on large datasets of chemical reactions could potentially learn patterns related to isotopic effects. nso-journal.org
Analyzing experimental data from studies using this compound, such as spectroscopic data (e.g., NMR or mass spectrometry) or kinetic data. ML algorithms can help identify correlations, classify data, or build predictive models based on the observed isotopic patterns. acs.orgresearchgate.net
Assisting in the elucidation of complex reaction mechanisms by analyzing computational chemistry data (e.g., potential energy surfaces, transition states) or experimental data (e.g., isotopic labeling patterns in products). nso-journal.orgxaiworldconference.com AI could potentially help identify the most likely reaction pathways or transition state structures consistent with the observed isotopic distribution in the products. xaiworldconference.com
Exploring the relationship between the structure of beta-myrcene and its reactivity or biological activity using ML models trained on structural descriptors and experimental data. acs.org While 13C labeling doesn't significantly alter the chemical structure, it is a tag that provides mechanistic information, which ML models could potentially learn to interpret.
Research in terpene synthases has shown the power of ML for functional prediction and understanding reaction chemistry. nih.govbiorxiv.orgeuropa.eubiorxiv.orgresearchgate.netacs.org The integration of computational modeling and experimental data, including isotopic labeling studies, with ML approaches is a promising avenue for deeper understanding of complex chemical and biochemical processes involving molecules like beta-myrcene. biorxiv.orgacs.org
Future Perspectives and Research Challenges in Beta Myrcene 13c3 Studies
Development of Novel 13C-Labeling Methodologies for Complex Terpenes
The synthesis of isotopically labeled compounds, especially complex molecules like terpenes with multiple carbon atoms, remains a critical area of research. Site-specific carbon-isotope labeling is vital for various applications, including fundamental biology and metabolic studies. beilstein-journals.org While general methodologies for 13C labeling exist, including those for specific positions in molecules like phenols or nucleotides beilstein-journals.orgnih.gov, the development of efficient and cost-effective methods for precisely incorporating 13C into specific carbon positions within the branched, unsaturated structure of beta-Myrcene presents a distinct challenge.
Current isotopic labeling experiments in terpene biosynthesis often involve using labeled precursors like 13C-labeled acetate (B1210297) or uniformly labeled substrates to understand metabolic pathways and enzyme mechanisms. boku.ac.at However, achieving specific labeling patterns in the final complex terpene structure can be difficult. Novel synthetic strategies are needed to regioselectively incorporate 13C atoms into desired positions of beta-Myrcene. This would allow for more detailed tracking of specific carbon atoms through metabolic pathways or environmental degradation routes, providing finer-grained insights into the molecule's fate.
Integration of Multi-Omics Data with 13C-MFA for Systems Biology Understanding
13C-Metabolic flux analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes in living cells by analyzing the isotopic enrichment of metabolites after feeding with 13C-labeled substrates. creative-proteomics.comoup.comnih.govd-nb.info It provides dynamic information about the flow of matter through biochemical pathways, offering a quantitative understanding of cellular physiology. nih.govportlandpress.com Integrating 13C-MFA data with other 'omics' datasets, such as transcriptomics, proteomics, and metabolomics, is a key future direction for gaining a comprehensive systems biology understanding of biological processes. researchgate.netportlandpress.compicarro.comresearchgate.net
Advancements in In Situ and Real-Time Isotopic Monitoring Techniques
Current isotopic tracing experiments often involve sampling and subsequent analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org While powerful, these methods are typically ex situ and provide snapshots of isotopic enrichment at specific time points. Advancements in in situ and real-time isotopic monitoring techniques are crucial for capturing the dynamic nature of metabolic processes and environmental transformations involving compounds like beta-Myrcene.
Research into real-time isotopic analysis is being explored for various applications, such as monitoring stable isotopes in water or methane (B114726) using laser-based spectroscopy. picarro.comresearchgate.netoptica.orgcopernicus.org Adapting or developing similar techniques for volatile organic compounds like beta-Myrcene in complex matrices (e.g., plant tissues, soil, or cell cultures) presents a significant technical challenge. Achieving the sensitivity and specificity required to monitor the isotopic composition of beta-Myrcene - 13C3 in real-time within its natural environment or a living system would provide unprecedented insights into its dynamic behavior. This could involve developing novel sensors or spectroscopic methods capable of selectively detecting and quantifying the 13C enrichment in beta-Myrcene in situ.
Exploration of New Biotechnological and Synthetic Applications Leveraging Isotopic Insights
Isotopic insights gained from studies using this compound can inform and drive new biotechnological and synthetic applications. Understanding the precise metabolic pathways and enzymatic mechanisms involved in beta-Myrcene biosynthesis and biotransformation, elucidated through isotopic tracing experiments, can guide metabolic engineering efforts. acs.orgboku.ac.atnih.govmdpi.comfrontiersin.orgsigmaaldrich.com For instance, identifying rate-limiting steps or alternative pathways using 13C-MFA could enable the rational design of microbial cell factories or plants for enhanced beta-Myrcene production or the synthesis of novel myrcene-derived compounds. frontiersin.orgiau.ir
Q & A
Q. How can beta-Myrcene - 13C3 be synthesized and characterized with high isotopic purity for metabolic studies?
Methodological Answer:
- Synthesis: Use isotopically labeled precursors (e.g., 13C3-pyruvate or acetyl-CoA analogs) in enzymatic or chemical synthesis pathways. Optimize reaction conditions (temperature, pH, catalyst) to minimize isotopic dilution .
- Characterization: Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 13C-NMR can confirm the position and incorporation efficiency of labeled carbons .
- Purity Assessment: Combine gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection (FID) or ultraviolet (UV) spectroscopy to ensure chemical purity >98% .
Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate this compound from biological fluids (e.g., plasma, tissue homogenates). Include internal standards (e.g., deuterated myrcene analogs) to correct for matrix effects .
- Quantification: Employ gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) for high sensitivity. For enhanced specificity, use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) targeting isotopic fragments (e.g., m/z transitions unique to 13C3 labeling) .
- Calibration: Prepare a standard curve using serially diluted this compound in the same matrix as the samples to account for extraction efficiency .
Advanced Research Questions
Q. How can isotopic tracing with this compound resolve contradictions in terpene metabolic flux studies?
Methodological Answer:
- Experimental Design: Co-administer this compound and unlabeled myrcene in controlled in vitro systems (e.g., liver microsomes or cell cultures). Track isotopic enrichment over time using kinetic modeling .
- Data Contradictions: If conflicting flux rates are observed, verify isotopic purity (e.g., via HRMS) and cross-validate with alternative techniques like isotope ratio mass spectrometry (IRMS). Ensure experimental conditions (e.g., pH, cofactors) are consistent across replicates .
- Case Example: In a 2024 study, this compound was used to identify competing oxidation pathways in murine models, revealing dose-dependent metabolic shifts that explained prior discrepancies in terpene catabolism .
Q. What experimental strategies can elucidate the sedative-hypnotic mechanisms of this compound in vivo?
Methodological Answer:
- Hypothesis Testing: Use network pharmacology to map this compound targets (e.g., serotonin receptors, GABAergic pathways). Validate predictions via CRISPR-Cas9 knockout models or receptor-binding assays .
- In Vivo Models: Conduct dose-response studies in insomnia-induced mice (e.g., DL-4-chlorophenylalanine models). Measure sleep latency, duration, and neurotransmitter levels (e.g., serotonin, GABA) via microdialysis coupled with LC-MS/MS .
- Data Interpretation: Apply multivariate analysis to distinguish direct effects from secondary metabolic interactions. Use sham-controlled designs to isolate compound-specific activity .
Q. How can researchers address challenges in replicating this compound pharmacokinetic data across species?
Methodological Answer:
- Species-Specific Factors: Adjust dosing regimens based on allometric scaling (e.g., body surface area). Account for interspecies differences in cytochrome P450 enzyme activity, which affects beta-Myrcene metabolism .
- Analytical Harmonization: Standardize sample collection times and storage conditions (e.g., -80°C with protease inhibitors). Use cross-lab validation to ensure GC-MS or LC-MS/MS protocols are reproducible .
- Statistical Rigor: Report pharmacokinetic parameters (e.g., Cmax, AUC) with 95% confidence intervals and effect sizes. Use mixed-effects models to handle biological variability .
Methodological Considerations
- Data Quality Control: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Ethical Compliance: For in vivo work, adhere to ARRIVE guidelines for reporting animal research and obtain institutional ethics approvals .
- Literature Integration: Use tools like SciFinder or PubMed to identify knowledge gaps (e.g., limited data on this compound blood-brain barrier penetration) and justify novel hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
